2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride
Description
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the pyrrolo[2,3-b]pyridine ring enhances the compound’s stability and biological activity.
Properties
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRNJGPQXJPEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the fluorine atom and the ethanamine side chain. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The hydrochloride salt form is often preferred for its enhanced solubility and stability.
Chemical Reactions Analysis
Types of Reactions
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes and signaling pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another fluorinated pyrrolopyridine derivative with potential biological activity.
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: A non-fluorinated analog with similar structural features but different biological properties.
Uniqueness
The presence of the fluorine atom in 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride distinguishes it from similar compounds. This fluorine atom enhances the compound’s stability, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS No. 2090998-06-2) is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C9H11ClFN3 |
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can act as agonists or antagonists at dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders.
Biological Activities
- Dopaminergic Activity :
- Neuroprotective Effects :
- Antiproliferative Activity :
- Anti-inflammatory Potential :
Case Study 1: D3 Receptor Agonism
A study evaluating the agonistic effects of various derivatives on D3 receptors found that the compound exhibited an EC50 value in the low nanomolar range (approximately 278 nM), indicating strong receptor activation compared to other tested compounds .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Parkinson's disease, administration of the compound resulted in a significant reduction in neurodegeneration markers and improved motor function scores compared to controls . This suggests a potential role in neuroprotection.
Case Study 3: Anticancer Activity
In vitro assays revealed that the compound inhibited proliferation in breast cancer cell lines with an IC50 value around 457 nM. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling halogenated pyrrolopyridine precursors with ethylenediamine derivatives under palladium-catalyzed cross-coupling conditions. For example, HCl-mediated acidification in aqueous solutions at 0–50°C (2–24 hours) is critical for stabilizing the amine hydrochloride salt. Optimizing stoichiometry (e.g., 1.0 M HCl) and temperature control (gradual heating to 50°C) can improve yields up to ~50–60% . Post-reaction purification via recrystallization or reverse-phase HPLC is advised to achieve >95% purity.
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards.
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., δ 7.8–8.2 ppm for pyrrolopyridine protons, δ 2.8–3.2 ppm for ethylamine backbone) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 226.06 (calculated for CHFN) and isotopic patterns matching chlorine from HCl .
Q. What solvent systems are compatible for in vitro assays involving this compound?
- Methodological Answer : The compound is soluble in polar solvents (e.g., water, DMSO) but may precipitate in low-pH buffers. For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. Stability tests indicate no degradation in PBS (pH 7.4) for 48 hours at 4°C .
Advanced Research Questions
Q. How does fluorination at the 5-position of the pyrrolo[2,3-b]pyridine core influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability and binding affinity to kinase targets (e.g., CDK2) by reducing electron density in the aromatic system. Comparative studies using analogs like 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine show a 3–5-fold increase in IC values against cancer cell lines when fluorine is present. Use SAR models to correlate electronic effects (Hammett constants) with activity .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize batch-to-batch variability.
- Impurity Analysis : Trace impurities (e.g., unreacted precursors) may interfere with activity. Conduct LC-MS profiling and spiking experiments with suspected contaminants .
- Structural Isomers : Verify regiospecific fluorination using -NMR to rule out positional isomers (e.g., 3-fluoro vs. 5-fluoro derivatives) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use panels like KinomeScan to identify off-target effects.
- Crystallography : Co-crystallize the compound with CDK2 or PTPN2 to resolve binding modes. For example, the pyrrolopyridine nitrogen may form hydrogen bonds with kinase hinge regions .
- Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) to validate binding pocket interactions .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
